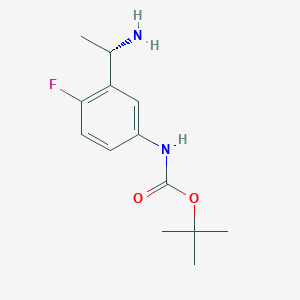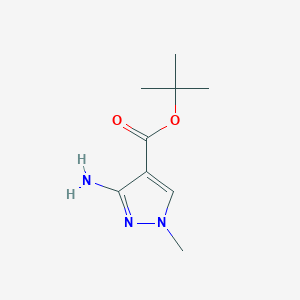
2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride is an organic compound that features a pyrrolidine ring fused to an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the condensation of glyoxal with ammonia or primary amines.
Fusion of Rings: The pyrrolidine and imidazole rings are fused together through a series of condensation reactions, often involving catalysts such as palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Using large reactors to carry out the synthesis in stages.
Continuous Flow Processing: Employing continuous reactors to enhance efficiency and yield.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the rings.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Often carried out in anhydrous conditions to prevent side reactions.
Substitution: Requires specific catalysts and solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
2-(Pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride exerts its effects involves:
Molecular Targets: It may interact with specific proteins or enzymes, altering their activity.
Pathways: The compound can modulate signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-2-yl)pyridine: Shares the pyrrolidine ring but differs in the second ring structure.
4,5-Dihydro-1H-imidazole: Lacks the pyrrolidine ring, affecting its biological activity.
Uniqueness
2-(Pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride is unique due to its fused ring system, which provides distinct steric and electronic properties. This uniqueness makes it a valuable compound for developing new drugs and materials.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better exploit its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C7H15Cl2N3 |
|---|---|
Molecular Weight |
212.12 g/mol |
IUPAC Name |
2-pyrrolidin-2-yl-4,5-dihydro-1H-imidazole;dihydrochloride |
InChI |
InChI=1S/C7H13N3.2ClH/c1-2-6(8-3-1)7-9-4-5-10-7;;/h6,8H,1-5H2,(H,9,10);2*1H |
InChI Key |
GETIGOAOTDNQFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NCCN2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-Fluorobicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13540263.png)
![1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B13540273.png)

![3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-3-carboxylicacid](/img/structure/B13540275.png)

amine](/img/structure/B13540285.png)
